Lithium;6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine-3-carboxylate
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Overview
Description
“Lithium;6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine-3-carboxylate” is a chemical compound with the CAS Number: 2309466-00-8 . Its IUPAC name is lithium 5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazine-3-carboxylate . It’s a versatile compound utilized in diverse scientific research due to its unique properties.
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7N3O3.Li/c10-6(11)5-8-7-4-3-12-2-1-9(4)5;/h1-3H2,(H,10,11);/q;+1/p-1 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 175.07 . It’s a powder at room temperature .Scientific Research Applications
Syntheses and Structural Characterization of Lithium Carboxylate Frameworks : Aliev et al. (2014) synthesized and characterized novel 3D lithium–organic frameworks with varying compositions and demonstrated unique properties like guest-dependent photoluminescence. These frameworks have potential applications in material science, especially in developing new photoluminescent materials for sensors or light-emitting devices (Aliev et al., 2014).
Chemical Properties of Lithium Compounds : Ivanov and Minyaev (2020) investigated the interaction of certain triazolotriazines with RLi (where R = n-Bu, t-Bu, Ph), revealing insights into the reactivity and potential synthetic applications of lithium-derivatized heterocycles in organic synthesis (Ivanov & Minyaev, 2020).
Reactions of 1,3,5-Triazine with Organolithium Compounds : Boesveld, Hitchcock, and Lappert (1999) explored the reactions between 1,3,5-triazine and organolithium compounds, revealing complex outcomes including ring-scission and formation of unique lithium compounds. This research highlights the versatility of lithium in promoting novel reaction pathways and generating interesting structures with potential utility in organic and medicinal chemistry (Boesveld et al., 1999).
Preparation of 7-Substituted Triazolo[1,5a]Pyridines via Directed Lithiation : Jones and Sliskovic (1982) described the lithiation reactions of 1,2,3-triazolo[1,5-a]pyridine to produce 7-lithio derivatives, showcasing the role of directed lithiation in functionalizing heterocycles for further synthetic applications. This work underscores the importance of lithiation in the targeted modification of heterocyclic compounds (Jones & Sliskovic, 1982).
Safety and Hazards
Mechanism of Action
Target of action
The compound “Lithium;6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine-3-carboxylate” belongs to the class of 1,2,4-triazolo derivatives . Compounds in this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of action
The mode of action of “this compound” would likely depend on its specific targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For instance, if it inhibits an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and affect the production of certain metabolites .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it acts as an antimicrobial agent, it might lead to the death of bacterial cells .
Properties
IUPAC Name |
lithium;6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3.Li/c10-6(11)5-8-7-4-3-12-2-1-9(4)5;/h1-3H2,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZRWKMQPGQVGD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCC2=NN=C(N21)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2309466-00-8 |
Source
|
Record name | lithium(1+) ion 5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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